REACTION_CXSMILES
|
[CH2:1]([OH:12])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][OH:11].[C:13](O)(=[O:15])[CH3:14].O.OS(O)(=O)=O>>[C:13]([O:12][CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][OH:11])(=[O:15])[CH3:14]
|
Name
|
|
Quantity
|
4.36 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCO)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
130 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
|
This mixture, itself at room temperature, was then extracted continuously for two days
|
Duration
|
2 d
|
Type
|
TEMPERATURE
|
Details
|
using refluxing cyclohexane
|
Type
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FILTRATION
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Details
|
0.78 g (18% recovery) of crystalline 1,10-decanediol was recovered by simple filtration of this nonpolar organic phase
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Type
|
CUSTOM
|
Details
|
The cyclohexane was then removed from the filtrate under reduced pressure
|
Type
|
CUSTOM
|
Details
|
affording 4.28 g (approximately 79% yield--97%
|
Type
|
CUSTOM
|
Details
|
on recovered
|
Name
|
1,10-decanediol monoacetate
|
Type
|
|
Smiles
|
C(C)(=O)OCCCCCCCCCCO
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 79% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |